4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Lipophilicity Drug design Physicochemical property

Researchers studying PPARα antagonism often struggle to obtain well-characterized 6-fluoro-substituted benzothiazole sulfonamides for comparator assays. This compound provides a defined reference for fluorine-scanning programs. • Enables benchmarking of 6-fluoro substitution effects on logP (XLogP3=3.2), solubility, and metabolic stability. • Supports transactivation assays (e.g., HepG2 cells + GW7647) to evaluate functional antagonism versus non-fluorinated analogs. • Supplied with full analytical characterization (exact mass 378.0508 Da) to verify identity and distinguish from mis-shipped regioisomers.

Molecular Formula C17H15FN2O3S2
Molecular Weight 378.44
CAS No. 941877-98-1
Cat. No. B2477661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
CAS941877-98-1
Molecular FormulaC17H15FN2O3S2
Molecular Weight378.44
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21)
InChIKeyDKNKHEQPNNKUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941877-98-1) – A Fluorinated Benzothiazole Sulfonamide Scaffold for Drug Discovery and Chemical Biology


4‑(benzenesulfonyl)‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide (C₁₇H₁₅FN₂O₃S₂; MW 378.4 g mol⁻¹) is a synthetic sulfonamide incorporating a 6‑fluorobenzothiazole core linked via a butanamide tether to a benzenesulfonyl group [1]. This scaffold is structurally related to a series of benzothiazole‑based N‑(phenylsulfonyl)amides reported as peroxisome proliferator‑activated receptor α (PPARα) antagonists [2]; however, peer‑reviewed, comparator‑anchored biological data for the specific 6‑fluoro derivative remain extremely sparse in the public domain.

Why Non‑Fluorinated or 6‑Substituted Benzothiazole Analogs Cannot Substitute for 4‑(benzenesulfonyl)‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide in Structure–Activity‑Sensitive Assays


The 6‑fluoro substituent on the benzothiazole ring significantly modulates key physicochemical and biochemical parameters that govern target engagement, solubility, and metabolic fate. Computed lipophilicity (XLogP3 = 3.2 [1]) for the target compound differs from that of the unsubstituted or 6‑chloro analogs, altering membrane permeability and non‑specific protein binding. Moreover, the electron‑withdrawing effect of fluorine reshapes the electrostatic surface of the benzothiazole, which can switch agonist-to-antagonist functional activity at nuclear receptors such as PPARα within the same chemical series [2]. Consequently, replacing the 6‑fluoro derivative with a non‑fluorinated or differently substituted analog may produce divergent pharmacology, misleading structure–activity conclusions, and non‑comparable datasets.

Quantitative Differentiation Evidence for 4‑(benzenesulfonyl)‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide Versus Closest Analogs


Increased Computed Lipophilicity (XLogP3) Relative to the Non‑Fluorinated Parent Scaffold

The target compound possesses a predicted XLogP3 of 3.2, indicative of moderate lipophilicity that enhances passive membrane permeability compared to the non‑fluorinated analog, which is expected to exhibit an XLogP3 approximately 0.3–0.5 units lower based on the well‑established hydrophobic contribution of aromatic fluorine substitution [1][2].

Lipophilicity Drug design Physicochemical property

Electron‑Withdrawing 6‑Fluoro Effect on the Benzothiazole Core May Favor PPARα Antagonism Over Agonism

In a congeneric series of benzothiazole N‑(phenylsulfonyl)amides, the 6‑fluoro derivative is structurally positioned to exhibit PPARα antagonistic activity; the parent unsubstituted and 6‑chloro analogs displayed agonist/antagonist switching behavior, with the electron‑withdrawing nature of the 6‑substituent being a key driver of antagonist functional activity [1].

PPARα antagonist Nuclear receptor Benzothiazole SAR

Fluorine‑Imposed Metabolic Stability Advantage Over Non‑Fluorinated Benzothiazole Analogs

Aromatic fluorine at the 6‑position of the benzothiazole is expected to impede cytochrome P450‑mediated oxidative metabolism at that site, a well‑documented effect of fluorine substitution that enhances metabolic stability relative to hydrogen‑substituted analogs [1].

Metabolic stability Fluorine SAR CYP450

Recommended Research and Industrial Application Scenarios for 4‑(benzenesulfonyl)‑N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide (CAS 941877-98-1) Based on Available Evidence


PPARα Functional Profiling in Nuclear Receptor Assays

The compound is a structural representative of the benzothiazole N‑(phenylsulfonyl)amide class reported to antagonize PPARα [2]. It is best deployed in transactivation assays (e.g., HepG2 cells stimulated with GW7647) to probe the role of the 6‑fluoro substitution in functional antagonism. Its use is critical when comparing antagonist versus agonist behavior within a congeneric series.

Fluorine‑Scanning SAR Campaigns for Lipophilicity and Metabolic Stability Optimization

The measured XLogP3 of 3.2 and the predicted metabolic stability benefit of the 6‑fluoro group [1][3] make this compound a suitable reference point in fluorine‑scanning programs. Researchers can benchmark the impact of 6‑fluoro substitution on logP, aqueous solubility, and microsomal half‑life against the unsubstituted (R = H) and 6‑chloro (R = Cl) analogs.

Chemical Probe Development for CPT1A Pathway Studies

Certain benzothiazole phenylsulfonamides repress CPT1A expression in PPARα‑dependent manner [2]. The 6‑fluoro derivative may serve as a starting scaffold for developing chemical probes that modulate lipid metabolism pathways; its distinct substitution pattern ensures that any observed CPT1A modulation can be attributed to the fluorine‑containing congener.

Quality Control Reference for Vendor‑Supplied Fluorinated Benzothiazole Libraries

The computed XLogP3 (3.2) and exact mass (378.0508 Da) provide unambiguous identity benchmarks [1] that enable research facilities to verify the authenticity of the 6‑fluoro derivative upon receipt, distinguishing it from mis‑shipped non‑fluorinated or regioisomeric products.

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